molecular formula C10H8N4O3 B1306431 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid CAS No. 627470-18-2

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid

Cat. No. B1306431
CAS RN: 627470-18-2
M. Wt: 232.2 g/mol
InChI Key: STBZSRBTWYFPLN-UHFFFAOYSA-N
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Description

The compound “5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a pyridine ring, an imidazole ring, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or ring construction from different cyclic or acyclic precursors . The exact method would depend on the specific starting materials and desired substitutions on the rings.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and imidazole rings suggests that the compound could have interesting electronic properties due to the delocalization of electrons in these rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation. The pyridine and imidazole rings could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound could also have interesting optical properties due to the presence of the conjugated system of the pyridine and imidazole rings .

Scientific Research Applications

Anti-Fibrotic Activity

The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has led to compounds with promising anti-fibrotic properties. These derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Enhanced Anti-Inflammatory Effect

Combining the 1,2,4-triazolo[1,5-a]pyrimidine scaffold with ursolic acid resulted in unexpected enhancement of the anti-inflammatory effect of ursolic acid derivatives. This finding highlights the potential of incorporating the pyrimidine moiety to enhance the pharmacological properties of existing compounds .

Antimicrobial Properties

Pyrimidine derivatives have been recognized for their antimicrobial activity. While specific studies on 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid are limited, its pyrimidine core suggests potential antimicrobial applications .

Antiviral Activity

Similarly, pyrimidine-based compounds often exhibit antiviral properties. Further research could explore the antiviral potential of this compound, especially considering its unique structure .

Antitumor Investigations

Pyrimidine derivatives have been investigated as potential antitumor agents. Although direct evidence for this specific compound is scarce, its pyrimidine scaffold warrants exploration in antitumor studies .

Collagen Prolyl 4-Hydroxylase Inhibition

Given its anti-fibrotic activity, 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid may inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. Further mechanistic studies could elucidate its role in collagen metabolism .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, compounds with similar structures have been found to have activity against various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is acidic, it could be corrosive. Additionally, the compound could potentially be toxic, depending on its specific biological activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, the compound could potentially be modified to create new compounds with improved properties or activity .

properties

IUPAC Name

4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZSRBTWYFPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid

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